薯蓣皂苷E

描述

Esculentoside A (EsA) is a saponin compound isolated from the roots of Phytolacca esculenta, a plant belonging to the Phytolaccaceae family. It has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects. EsA has been shown to exert strong anti-inflammatory effects in various models of peripheral immune inflammation and has been investigated for its effectiveness in inflammation-related neurodegenerative diseases, such as Alzheimer's disease (AD) . Additionally, EsA has been reported to have protective effects against lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice , and it has been suggested as a potential treatment for autoimmune diseases .

Synthesis Analysis

Molecular Structure Analysis

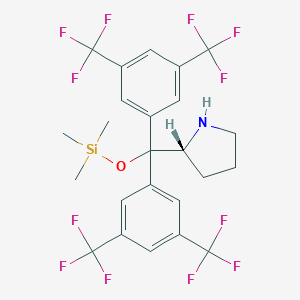

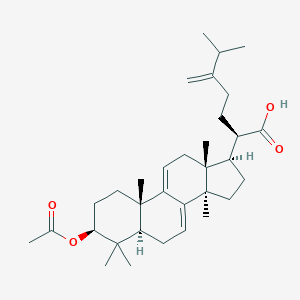

Esculentoside A's molecular structure is characterized by its saponin nature, which includes a glycosylated molecule with a specific sapogenin as the aglycone part. The structural relationship between esculentosides and their sapogenin precursors has been studied, with EsA deriving from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin . The exact molecular structure of EsA is not provided in the abstracts, but it is known to be a complex molecule with multiple hydroxyl groups and glycosidic linkages.

Chemical Reactions Analysis

The chemical reactions involving esculentoside A primarily relate to its biological activities in various cellular pathways. EsA has been shown to inhibit the production and activity of pro-inflammatory cytokines in macrophages and epithelial cells . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor kappa B (NF-κB) . Furthermore, EsA has been reported to modulate T-lymphocyte proliferation and apoptosis, suggesting that it may affect multiple apoptotic signal pathways in activated T cells .

Physical and Chemical Properties Analysis

Relevant Case Studies

Several studies have demonstrated the potential health benefits of esculentoside A. For instance, EsA has been shown to attenuate memory deficits and decrease pro-inflammatory factors in a mouse model of Alzheimer's disease . It has also been found to reduce inflammatory infiltration and pulmonary congestion in a mouse model of acute lung injury . In another study, EsA was shown to alleviate inflammatory injury in liver and kidney in an autoimmune disease model . Moreover, EsA has been suggested to protect against radiation-induced dermatitis and fibrosis by inhibiting the production of proinflammatory cytokines , and it has been found to protect against osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis .

科学研究应用

1. 抗炎特性

与薯蓣皂苷E相关的化合物薯蓣皂苷B已证明具有显著的抗炎作用。在一项对小鼠巨噬细胞的研究中,发现它通过抑制参与炎症的特定信号通路来抑制炎症反应(Abekura et al., 2019)。

2. 放射性皮炎和纤维化

另一项研究调查了薯蓣皂苷A对放射性皮炎和纤维化的影响。这项研究强调了该化合物在减少放射线照射后皮肤毒性和炎症方面的潜力,表明其在管理放射性损伤方面具有可能的应用(Xiao et al., 2006)。

3. 骨关节炎治疗

薯蓣皂苷A在治疗骨关节炎方面显示出有希望的结果,通过改善炎症和抑制破骨细胞生成。这项研究表明其作为骨关节炎治疗剂的潜力(Shao et al., 2020)。

4. 阿尔茨海默病

在阿尔茨海默病研究中,发现薯蓣皂苷A可以抑制由Aβ1-42诱导的神经炎症,Aβ1-42是该疾病进展中的一个重要因素。这一发现表明其在治疗与炎症相关的神经退行性疾病方面的潜在用途(Yang et al., 2015)。

5. 结直肠癌治疗

一项关于薯蓣皂苷A的研究揭示了其对结直肠癌细胞的抗增殖作用,表明其作为癌症治疗选择的潜力。发现这种化合物可以抑制人结直肠癌细胞的增殖、集落形成、迁移和侵袭(Momenah et al., 2023)。

6. 自身免疫综合征调节

对薯蓣皂苷A对小鼠自身免疫综合征影响的研究表明其在调节T淋巴细胞增殖和凋亡方面的潜力,表明其在治疗自身免疫疾病方面的作用(Hu et al., 2010)。

7. 急性肺损伤

观察到薯蓣皂苷A对小鼠脂多糖诱导的急性肺损伤具有保护作用,表明其作为此类疾病的预防剂的潜力(Zhong et al., 2013)。

安全和危害

Esculentoside E should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

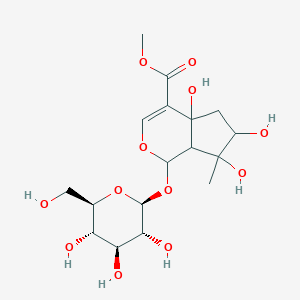

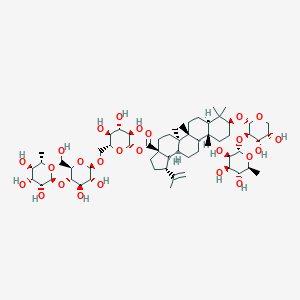

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22+,23+,24-,25+,26-,27-,30-,31-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERRXLUEVHKNBY-XLQRJJHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esculentoside E | |

CAS RN |

65649-36-7 | |

| Record name | (2β,3β,4α,20β)-2,23-Dihydroxy-3-(β-D-xylopyranosyloxy)olean-12-ene-28,29-dioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65649-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)